molecular formula C8H6ClN3OS3 B2524274 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone CAS No. 750617-61-9

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone

Cat. No. B2524274
CAS RN: 750617-61-9
M. Wt: 291.79
InChI Key: XHYXRLPKTVXUPM-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-arylacetamide . It has been synthesized and evaluated for its urease inhibitor activities .


Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The results indicate that the synthesized compounds could interact well with the active site of the urease enzyme .

Mechanism of Action

Target of Action

The primary target of the compound 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone is the enzyme urease . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions in organisms that produce urea from ammonia . This cycle is critical for the detoxification of ammonia and the production of urea. The inhibition of urease by the compound prevents the conversion of urea to ammonia and carbon dioxide, disrupting this cycle .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of urease, leading to a disruption in the urea cycle . This can have significant effects on organisms that rely on this cycle for the detoxification of ammonia and the production of urea .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as other enzymes or inhibitors, can also influence the compound’s action .

Future Directions

The compound shows promising urease inhibitory activity and might be a promising candidate for further evaluation . The aim of the study was to synthesize novel compounds against H. pylori bacterium by the mechanism of urease inhibition .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS3/c9-6-2-1-5(15-6)4(13)3-14-8-12-11-7(10)16-8/h1-2H,3H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYXRLPKTVXUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone

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